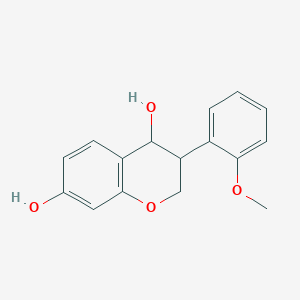

3-(2-Methoxyphenyl)chromane-4,7-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-8,13,16-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADJEKOGUFAOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2COC3=C(C2O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methoxyphenyl Chromane 4,7 Diol and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-(2-Methoxyphenyl)chromane-4,7-diol reveals several potential disconnection points, leading to the identification of key precursors. The primary bond formations to consider are the creation of the pyran ring and the installation of the aryl and hydroxyl substituents.

A logical retrosynthetic approach would involve the disconnection of the C4-hydroxyl group, leading back to a 3-(2-methoxyphenyl)-7-hydroxychroman-4-one intermediate. This ketone is a crucial precursor, as its reduction can furnish the desired diol. Further disconnection of the C2-O1 and C3-C4 bonds of the chroman-4-one suggests a precursor such as a 2'-hydroxy-2-(2-methoxyphenyl)acetophenone derivative and a suitable one-carbon component.

Alternatively, the synthesis could proceed through a 3-aryl-4-hydroxycoumarin intermediate. These compounds can be synthesized through various methods and subsequently reduced to form the chroman-4-ol structure. researchgate.netnih.gov

A key starting material for introducing the 7-hydroxy functionality is resorcinol (B1680541) or its derivatives. The synthesis of 7-hydroxychroman-4-one from resorcinol has been documented, providing a viable entry point to the target scaffold. researchgate.net The 2-methoxyphenyl group at the C3 position can be introduced via several methods, including the reaction of a 2'-hydroxyacetophenone (B8834) with 2-methoxybenzaldehyde. researchgate.net

Therefore, the key precursors identified through this analysis include:

Resorcinol and its derivatives

2-Hydroxyacetophenone derivatives

2-Methoxybenzaldehyde

3-Aryl-4-hydroxycoumarins

Classical and Modern Synthetic Routes to the Chromane (B1220400) Skeleton

The construction of the chromane ring is a pivotal step in the synthesis of this compound. Both classical and modern synthetic routes offer effective strategies for the formation of this benzopyran system.

Cyclization Strategies for Benzopyran Formation

The formation of the benzopyran ring can be achieved through several cyclization strategies. A common and effective method involves the acid- or base-catalyzed intramolecular cyclization of a phenolic precursor.

One prominent strategy is the synthesis of a chalcone (B49325) intermediate followed by cyclization. For instance, the reaction of a 2'-hydroxyacetophenone with an appropriate benzaldehyde (B42025) in the presence of a base yields a 2'-hydroxychalcone. Subsequent acid-catalyzed cyclization of the chalcone leads to the formation of the chromanone ring. A similar approach has been used for the synthesis of a naphthyl-containing flavanone (B1672756). researchgate.net

Another powerful technique is the tandem Michael/hemiacetalization reaction. This domino reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by organocatalysts, can produce functionalized chromanes in high yields and stereoselectivities. nih.gov

Furthermore, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine or PhSeBr provides a mild and efficient route to 3,4-disubstituted 2H-benzopyrans. nih.gov Triflimide-catalyzed annulations of benzylic alcohols with alkenes also represent a modern and convergent approach to synthesizing chromane derivatives under mild conditions. nih.gov

A plausible route to a key intermediate, 7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, has been reported, which can then be further modified. nih.gov

Functionalization of the Chromane Core

Once the chromane skeleton is established, functionalization at various positions is often necessary to achieve the desired substitution pattern of this compound.

The introduction of the 7-hydroxyl group is typically achieved by starting with a dihydroxy- or protected dihydroxy-aromatic precursor, such as resorcinol. The synthesis of 7-hydroxychroman-4-one from resorcinol via acylation with 3-chloropropionic acid followed by cyclization is a well-established method. researchgate.net

The 3-aryl group, in this case, the 2-methoxyphenyl group, can be introduced at different stages of the synthesis. One approach involves the Perkin condensation between a substituted phenylacetic acid and an ortho-hydroxylated benzaldehyde to selectively afford 3-arylcoumarins, which can then be converted to chromanes. nih.gov Another method is the direct arylation of 4-hydroxycoumarins.

The C4-hydroxyl group is typically installed via the reduction of the corresponding chroman-4-one. This reduction can be achieved using various reducing agents, and the stereochemical outcome can often be controlled, as will be discussed in the following section.

Stereoselective and Asymmetric Synthesis Approaches for Chiral Chromane Derivatives

The presence of chiral centers at C3 and C4 in this compound necessitates the use of stereoselective and asymmetric synthetic methods to obtain specific stereoisomers.

Enantioselective Formation of Chiral Centers

The enantioselective synthesis of chromane derivatives has been a subject of intense research. Organocatalysis has emerged as a powerful tool in this area. For example, highly enantio- and diastereoselective synthesis of functionalized chromanes can be achieved through a domino Michael/hemiacetalization reaction catalyzed by modularly designed organocatalysts. nih.gov

Metal-catalyzed reactions also play a crucial role. Iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides has been shown to produce 3,3-diarylpropyl amines with high enantioselectivity, a strategy that could be adapted for the synthesis of chiral 3-arylchromanes. nih.gov

A method for the catalytic, enantioselective carbosulfenylation of alkenes has been developed to construct enantioenriched 3,4-disubstituted chromans. This process involves the generation of a chiral thiiranium ion, which is then trapped intramolecularly by the phenolic nucleophile. nih.gov Although this method introduces a thioether at C3, it demonstrates a viable strategy for creating the C3-C4 stereocenters with high enantioselectivity.

Diastereoselective Control in Multi-Step Synthesis

Achieving the desired relative stereochemistry between the C3 and C4 positions is a critical aspect of the synthesis. The reduction of the C4-carbonyl group of a 3-arylchroman-4-one is a key step where diastereoselectivity can be controlled.

The diastereoselective reduction of cyclic ketones, including those related to the chromanone scaffold, has been studied. For example, the reduction of 3-aryltetrahydrocyclopent[d]isoxazol-4-ones with sodium borohydride (B1222165) has been shown to proceed with high diastereoselectivity, affording the corresponding cis-isomers in excellent yields. koreascience.kr This suggests that the reduction of 3-(2-methoxyphenyl)-7-hydroxychroman-4-one could also be controlled to favor a specific diastereomer.

Furthermore, a diastereospecific opening of an enantiomerically enriched epoxide has been reported to yield 3-hydroxy-4-arylchromans with excellent selectivity using achiral Lewis acid catalysts. nih.gov This two-step approach, involving asymmetric epoxidation followed by diastereoselective ring-opening, provides another avenue for controlling the stereochemistry at both C3 and C4.

A cascade inter–intramolecular double Michael addition strategy has been used for the diastereoselective synthesis of highly functionalized cyclohexanones, and in some cases, tetrahydrochromen-4-ones. researchgate.netchemsynthesis.com This highlights the potential of cascade reactions to construct complex polycyclic systems with high diastereocontrol.

Below is a table summarizing some of the key synthetic reactions and their potential applications in the synthesis of this compound and its analogues.

| Reaction Type | Precursors | Product Type | Key Features | Reference(s) |

| Chalcone Cyclization | 2'-Hydroxyacetophenone, 2-Methoxybenzaldehyde | Chromanone | Forms the core chromane ring. | researchgate.net |

| Pechmann Condensation | Resorcinol, β-ketoester | Coumarin (B35378) | A classic method for synthesizing coumarin derivatives. | |

| Electrophilic Cyclization | Propargylic aryl ethers | 2H-Benzopyran | Mild conditions, tolerates various functional groups. | nih.gov |

| Domino Michael/Hemiacetalization | (E)-2-(2-nitrovinyl)phenols, Aldehydes | Chromane | Highly enantio- and diastereoselective. | nih.gov |

| Reduction of Chroman-4-one | 3-Arylchroman-4-one | 3-Arylchroman-4-ol | Creates the C4-hydroxyl group; diastereoselectivity can be controlled. | koreascience.kr |

| Enantioselective Carbosulfenylation | Cinnamyl aryl ethers | 3,4-Disubstituted chroman | Catalytic, enantioselective formation of C3-C4 bond. | nih.gov |

Derivatization Strategies for Expanding the Chemical Space around this compound

The biological activity of a molecule can be significantly modulated by the introduction of various functional groups. For this compound, derivatization can be strategically performed at three key locations: the 2-methoxyphenyl moiety, the hydroxyl groups at positions C-4 and C-7 of the chromane ring, and by varying the substitution pattern on the chromane core itself.

The 2-methoxyphenyl group at the C-3 position of the chromane offers several avenues for chemical modification to explore structure-activity relationships. The reactivity of this aromatic ring is influenced by the methoxy (B1213986) group, which is an ortho-, para-directing activator for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the 2-methoxyphenyl ring. The directing effect of the methoxy group and the steric hindrance from the chromane core will influence the position of substitution.

| Reaction | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at the para-position to the methoxy group. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of bromine or chlorine atoms. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group, which can be further modified. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group. |

These newly introduced functional groups can then serve as handles for further synthetic transformations, such as reduction of a nitro group to an amine, which can then be acylated or alkylated, or conversion of a sulfonic acid to a sulfonamide.

Modification of the Methoxy Group:

The methoxy group itself can be a point of modification. Cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using reagents like boron tribromide (BBr₃). The resulting phenolic hydroxyl group can then be re-alkylated or acylated to introduce a variety of new ether or ester functionalities.

The hydroxyl groups at the C-4 and C-7 positions of the chromane ring are key sites for derivatization, which can significantly impact the molecule's polarity and hydrogen bonding capabilities. researchgate.net The differential reactivity of the alcoholic C-4 hydroxyl group and the phenolic C-7 hydroxyl group allows for selective functionalization.

Selective O-Alkylation and O-Acylation:

The phenolic hydroxyl at C-7 is more acidic than the benzylic alcohol at C-4, allowing for its selective deprotonation and subsequent alkylation or acylation under basic conditions. mdpi.com

| Reaction | Reagents and Conditions | Target Position |

| Selective O-Alkylation | Alkyl halide, K₂CO₃ in acetone | Primarily C-7 |

| Selective O-Acylation | Acyl chloride, pyridine | Primarily C-7 |

| Per-O-Alkylation/Acylation | Excess alkyl halide/acyl chloride, strong base | Both C-4 and C-7 |

For instance, reaction with benzyl (B1604629) chloride in the presence of a mild base like potassium carbonate would be expected to selectively yield the 7-O-benzyl ether. youtube.com To functionalize the C-4 hydroxyl group, protection of the C-7 hydroxyl may be necessary, followed by reaction and subsequent deprotection. Alternatively, specific reaction conditions can be screened to favor C-4 functionalization directly. nih.gov

Formation of Esters and Ethers:

A wide variety of ester and ether derivatives can be synthesized to modulate the lipophilicity and steric bulk of the molecule. This can be achieved by reacting the hydroxyl groups with a diverse range of alkyl halides, acyl chlorides, or carboxylic acids under appropriate conditions.

The synthesis of analogues with different substitution patterns on the aromatic part of the chromane core (positions C-5, C-6, and C-8) is crucial for a comprehensive structure-activity relationship study. These substituents can influence the electronic properties and metabolic stability of the compound.

The synthesis of these analogues typically starts from appropriately substituted resorcinol or phenol precursors. researchgate.netmdpi.com For example, to introduce a substituent at the C-6 position, a 4-substituted resorcinol could be used as the starting material in the synthesis of the chromanone intermediate.

Table of Potential Substitutions on the Chromane Core:

| Position | Substituent | Starting Material Example |

| C-5 | Methyl, Halogen | 3-Methylresorcinol, 3-Haloresorcinol |

| C-6 | Methyl, Halogen, Methoxy | 4-Methylresorcinol, 4-Haloresorcinol, 4-Methoxyresorcinol |

| C-8 | Methyl, Halogen | 2-Methylresorcinol, 2-Haloresorcinol |

The presence of these substituents can also influence the regioselectivity of subsequent reactions on the chromane ring system.

Green Chemistry Principles in Chromane Synthesis

The application of green chemistry principles in the synthesis of chromanes and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. youtube.comresearchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Alternative Energy Sources:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions, including the synthesis of heterocyclic compounds. researchgate.netchemrxiv.orgnih.govrsc.org For instance, the cyclization step to form the chromanone ring can often be accelerated using microwave heating.

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. astrazeneca.comresearchgate.netrsc.orgnih.govyoutube.com This method has been successfully applied to the synthesis of various chromene derivatives, often leading to higher yields and shorter reaction times under milder conditions.

Green Catalysts and Solvents:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, which are key principles of green chemistry. youtube.com For example, stereoselective reduction of a 7-hydroxychroman-4-one to the corresponding diol could potentially be achieved with high enantiomeric excess using alcohol dehydrogenases. mdpi.com

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can be used as recyclable, non-volatile solvents and catalysts for various organic transformations, including the synthesis of chromenes.

Mechanochemistry: This solvent-free technique involves grinding solid reactants together to induce chemical reactions. youtube.comyoutube.com It offers a significant advantage in reducing solvent waste and has been applied to the synthesis of various pharmaceutical compounds.

By integrating these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic and Spectrometric Characterization of 3-(2-Methoxyphenyl)chromane-4,7-diol and its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule in solution.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The protons on the chromane (B1220400) scaffold, the methoxyphenyl substituent, and the hydroxyl groups would resonate at characteristic chemical shifts. For instance, aromatic protons typically appear in the δ 6.0-8.0 ppm range. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around δ 3.8 ppm chemicalbook.com. The protons on the dihydropyran ring of the chromane (H-2, H-3, and H-4) would show complex splitting patterns due to their diastereotopic nature and coupling with each other. The phenolic proton at C-7 and the benzylic hydroxyl proton at C-4 would appear as exchangeable signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a related compound, 7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, the carbon signals are well-defined uq.edu.au. In this compound, one would expect to see distinct signals for the carbons of the chromane core, including the oxygen-bearing C-4, C-7, and C-8a atoms, as well as the carbons of the 2-methoxyphenyl substituent. The methoxy carbon typically resonates around δ 55-56 ppm beilstein-journals.org.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the chromane and methoxyphenyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) H-C correlations, which are crucial for piecing together the molecular structure and confirming the substitution pattern.

| Position/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| -OCH₃ | ~3.8 (s, 3H) | ~56 | Characteristic singlet for methoxy group. chemicalbook.combeilstein-journals.org |

| Aromatic-OH | Variable (broad s, 1H) | N/A | Phenolic hydroxyl, shift depends on solvent/concentration. |

| Benzylic-OH | Variable (d, 1H) | N/A | Alcoholic hydroxyl, may couple with H-4. |

| Chromane Aromatic H | ~6.5-7.2 | ~115-155 | Specific shifts depend on substitution. |

| Methoxyphenyl H | ~6.8-7.3 | ~110-160 | Pattern depends on ortho-substitution. researchgate.net |

| Chromane C4-H | ~4.5-5.0 | ~65-75 | Benzylic proton adjacent to hydroxyl and oxygen. |

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS (ESI-TOF): High-Resolution Mass Spectrometry, often using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would provide a highly accurate mass measurement for the molecular ion of this compound (C₁₆H₁₆O₄). This allows for the unambiguous determination of its molecular formula.

MS/MS: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation patterns of chromane derivatives are complex and can involve dehydration, decarbonylation, and ring-opening reactions. nih.gov For this compound, expected fragmentation pathways would likely include the loss of water (H₂O) from the C-4 hydroxyl group, cleavage of the bond between C-3 and the methoxyphenyl group, and retro-Diels-Alder (RDA) type fragmentation of the dihydropyran ring. Analyzing these fragments helps to confirm the connectivity of the different structural units. nih.govresearchgate.net

IR and UV-Vis spectroscopy provide complementary information about the functional groups present and the electronic properties of the molecule.

IR Spectroscopy: The IR spectrum is used to identify specific functional groups based on their vibrational frequencies. For this compound, key absorption bands would include a broad O-H stretching band around 3600-3200 cm⁻¹ for the two hydroxyl groups, C-O stretching vibrations around 1250-1000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively. researchgate.netnih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The chromane core and the methoxyphenyl ring constitute the chromophores. The absorption spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption maxima (λₘₐₓ) in the UV region, likely around 270-290 nm, corresponding to π→π* electronic transitions within the aromatic rings. researchgate.netnih.gov The exact position and intensity of these bands are influenced by the substitution pattern and solvent polarity. mdpi.com

| Technique | Expected Feature | Typical Range/Value | Structural Implication |

|---|---|---|---|

| IR | O-H stretch (alcohol & phenol) | 3600-3200 cm⁻¹ (broad) | Presence of hydroxyl groups. researchgate.net |

| IR | Aromatic C-H stretch | 3100-3000 cm⁻¹ | Aromatic rings. |

| IR | Aliphatic C-H stretch | 3000-2850 cm⁻¹ | Chromane ring CH, CH₂. |

| IR | Aromatic C=C stretch | 1600-1450 cm⁻¹ | Benzene (B151609) rings. researchgate.net |

| IR | C-O stretch | 1260-1000 cm⁻¹ | Ether and alcohol functionalities. nih.gov |

| UV-Vis | π→π* transition | ~270-290 nm | Conjugated aromatic system. nih.govmdpi.com |

X-ray Crystallography and Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. youtube.comyoutube.com To perform this analysis, a high-quality single crystal of the compound is required. youtube.com

The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. nih.gov Mathematical analysis of this pattern allows for the generation of an electron density map, into which the atomic model of the molecule is fitted. youtube.com For this compound, an X-ray crystal structure would definitively establish:

The relative stereochemistry of the substituents at the C-3 and C-4 positions (i.e., whether they are cis or trans).

The conformation of the dihydropyran ring (e.g., half-chair or sofa).

The preferred orientation (torsion angles) of the 2-methoxyphenyl group relative to the chromane core.

The network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups, which dictates the crystal packing.

If anomalous dispersion is used, the technique can also determine the absolute stereochemistry of the chiral centers (C-3 and C-4), distinguishing between enantiomeric pairs. nih.gov

Conformational Dynamics and Preferred Orientations in Solution

Molecules are not static in solution but exist as an equilibrium of different conformations. For this compound, two main conformational questions arise: the puckering of the dihydropyran ring and the rotation around the C3-C1' bond.

The dihydropyran ring of the chromane system typically adopts a half-chair or sofa conformation. The preferred conformation will seek to minimize steric strain, often placing bulky substituents in pseudo-equatorial positions. The orientation of the 2-methoxyphenyl group is also critical. Due to potential steric hindrance between the methoxy group and the chromane core, there will be a preferred range of dihedral angles for rotation around the bond connecting the phenyl ring to C-3.

These conformational preferences can be studied using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which measure through-space proximity between protons. Additionally, computational chemistry methods (e.g., Density Functional Theory, DFT) are often used in conjunction with experimental data to calculate the relative energies of different conformers and predict the most stable orientations in solution. nih.gov

Chiroptical Properties and Absolute Stereochemical Assignment

The presence of at least two chiral centers (C-3 and C-4) means that this compound is a chiral molecule. Chiroptical techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Optical Rotation: Measurement of the specific optical rotation ([α]D) at a single wavelength (typically 589 nm) is a fundamental characteristic of a chiral compound. nih.gov The sign (+ or -) and magnitude of the rotation are unique to a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light over a range of wavelengths. The resulting spectrum, with positive and negative Cotton effects, provides a detailed fingerprint of the molecule's stereochemistry. For chromane derivatives, specific Cotton effects in the 220-300 nm range can often be correlated with the absolute configuration at the chiral centers. researchgate.net

The absolute stereochemistry can be unequivocally assigned by comparing the experimentally measured ECD spectrum with spectra calculated for different possible stereoisomers using time-dependent DFT (TD-DFT). A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration (e.g., 3R, 4S). researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations of 3 2 Methoxyphenyl Chromane 4,7 Diol Analogues

Elucidation of Pharmacophoric Features within the Chromane (B1220400) Scaffold

The chromane ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a dihydropyran ring, is recognized in medicinal chemistry as a "privileged scaffold". cancer.govacs.orgmdpi.com This designation is due to its frequent appearance in a wide array of natural products and synthetic compounds that exhibit significant biological activities. mdpi.comresearchgate.netnih.govnih.gov The versatility of the chromane framework allows it to interact with numerous biological targets, making it an attractive template for drug design and development. cancer.govresearchgate.net

The key pharmacophoric features of the chromane scaffold include:

Aromatic Ring (Benzene Ring): This part of the molecule can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket.

Oxygen-Containing Heterocycle (Dihydropyran Ring): The oxygen atom in the heterocycle can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target receptor. researchgate.net

Structural Rigidity and Conformational Flexibility: While the fused ring system provides a degree of rigidity, the dihydropyran ring can adopt different conformations, such as a half-chair, which can influence the spatial orientation of its substituents and thereby affect binding affinity and selectivity. nih.gov

The chromane structure is a core component of many biologically active compounds, including flavonoids, tocopherols (B72186) (Vitamin E), and numerous pharmaceuticals, highlighting its importance as a foundational element for therapeutic agents. cancer.govresearchgate.netnih.gov Its structural attributes provide a stable and versatile platform that can be chemically modified at various positions to optimize pharmacological activity. cancer.govnih.gov

Impact of Substituent Variation on Molecular Recognition and Interaction Efficacy

The biological activity of chromane derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Altering these substituents can profoundly affect how the molecule is recognized by its biological target and the strength of the resulting interaction.

The 2-methoxyphenyl group attached at the C-3 position of the chromane ring plays a multifaceted role in the molecule's interaction with its biological target. The methoxy (B1213986) (-OCH₃) group, while often considered a non-lipophilic substituent, can significantly influence a compound's properties. tandfonline.com

Key contributions of the 2-methoxyphenyl moiety include:

Conformational Influence: The presence of the methoxy group at the ortho position of the phenyl ring can induce a specific conformation, forcing the phenyl ring into a more orthogonal arrangement relative to the chromane scaffold. This fixed orientation can be crucial for fitting into a specific binding pocket and can pre-organize the ligand into its bioactive conformation. nih.gov

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial bonds with hydrogen bond donors on a receptor protein. researchgate.netresearchgate.net This interaction can enhance binding affinity and contribute to the ligand's potency.

Hydrophobic and van der Waals Interactions: The methyl portion of the methoxy group, along with the phenyl ring itself, can engage in hydrophobic and van der Waals interactions within lipophilic pockets of a target protein. tandfonline.com While individually weak, the sum of these interactions can significantly stabilize the ligand-protein complex. researchgate.net

Metabolic Stability: The methoxy group can be a site of metabolic transformation, typically through O-demethylation. researchgate.net While this can be a liability, strategic placement can sometimes shield more critical parts of the molecule from metabolism.

In SAR studies, replacing or modifying the 2-methoxyphenyl group can lead to significant changes in activity, highlighting its importance in molecular recognition. nih.gov

Phenolic hydroxyl (-OH) groups are critical functional groups in many biologically active molecules, including flavonoids and other chromane derivatives. nih.govnih.gov The hydroxyl groups at the C-4 and C-7 positions of the 3-(2-methoxyphenyl)chromane-4,7-diol are pivotal for its biological activity, primarily due to their ability to form hydrogen bonds and their influence on the molecule's polarity.

The importance of these hydroxyl groups is summarized below:

Hydrogen Bonding: Both the C-4 and C-7 hydroxyl groups can act as both hydrogen bond donors and acceptors. This dual capability allows them to form strong and specific interactions with amino acid residues (such as aspartate, glutamate, serine, and threonine) in a receptor's active site, which is often essential for high-affinity binding. nih.govresearchgate.net

Antioxidant Activity: The phenolic hydroxyl group at C-7, in particular, is a key feature for antioxidant activity in many flavonoids and related compounds. nih.gov It can donate a hydrogen atom to neutralize free radicals, a mechanism central to preventing oxidative damage. nih.govwikipedia.org The number and location of hydroxyl groups on the chromane ring directly correlate with antioxidant potential. nih.gov

The precise location of these hydroxyl groups is crucial. Structure-activity relationship studies on flavonoids have consistently shown that the presence and position of -OH groups on the chromane rings are primary determinants of their biological effects. nih.gov

The this compound molecule contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The influence of stereochemistry on biological interactions is profound:

Stereoselectivity in Binding: Often, only one stereoisomer of a chiral drug will bind with high affinity to its target receptor. The other isomer may be significantly less active or even inactive because its 3D shape does not correctly fit the receptor's binding site. nih.gov For example, the dextro-isomer of the chromane-containing drug Nebivolol is substantially more potent than its levo-isomer. nih.gov

Differential Biological Activity: Different stereoisomers can have not only different potencies but also different biological activities or side effects. This is because they may interact with different targets or be metabolized differently in the body.

Conformational Effects: The stereochemistry at a chiral center dictates the preferred conformation of the molecule. For chromane derivatives, the stereochemistry at C2, C3, and C4 determines the helicity and twist of the dihydropyran ring, which in turn affects the spatial orientation of the substituents and their ability to interact with a target. nih.gov

A reaction or process is stereoselective if it preferentially produces one stereoisomer over another, whereas it is stereospecific if the stereochemistry of the starting material determines the stereochemistry of the product. khanacademy.org Understanding these principles is essential for the asymmetric synthesis of specific, highly active chromane analogues. rsc.org

Table 1: Impact of Stereochemistry on Biological Activity of Hypothetical Chromane Analogues This table is a generalized representation based on established principles of stereoselectivity.

| Compound (Isomer) | Relative Binding Affinity | Observed Biological Effect |

|---|---|---|

| (3R, 4S)-Isomer | High | Potent Agonist |

| (3S, 4R)-Isomer | Low | Weak or No Activity |

| (3R, 4R)-Isomer | Moderate | Partial Agonist |

| (3S, 4S)-Isomer | Negligible | Inactive |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com For chromane analogues, QSAR models can be powerful tools for predicting the activity of newly designed compounds, thereby guiding synthesis efforts and reducing the need for extensive experimental screening.

QSAR studies on chromone (B188151) and flavonoid derivatives have successfully identified key molecular descriptors that influence their biological activities. nih.govmdpi.comnih.gov These models are typically developed using a "training set" of compounds with known activities and then validated using an external "test set". mdpi.commdpi.com

Common approaches and findings in QSAR for chromane-like scaffolds include:

3D-QSAR and Molecular Field Analysis (MFA): These methods analyze the steric and electrostatic fields surrounding the molecules. For chromone derivatives, MFA models have shown that electronegative groups on certain parts of the molecule and bulky substituents in other areas can be favored or disfavored for activity. mdpi.com For instance, a model for chromone-based HIV-1 protease inhibitors demonstrated good predictive ability and helped rationalize the interaction with the binding site. nih.gov

2D-QSAR: These models use simpler 2D descriptors like physicochemical properties (e.g., lipophilicity) and topological indices. Studies on flavonoids have built reliable 2D-QSAR models to predict activities like α-glucosidase inhibition. nih.gov

Key Descriptors: QSAR studies on related scaffolds often highlight the importance of descriptors related to electronic properties (e.g., distribution of charges), steric bulk, and lipophilicity (logP) in determining biological activity. frontiersin.org

A typical QSAR model can be represented by a linear regression equation, as shown for a hypothetical series of inhibitors: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

Table 2: Representative Descriptors Used in QSAR Models for Chromone Analogues

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial Atomic Charges | Governs electrostatic and hydrogen bonding interactions. mdpi.com |

| Steric | Molar Refractivity (MR) | Relates to the volume of a substituent and its fit within a binding pocket. mdpi.com |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. mdpi.com |

| Topological | Wiener Index | Describes molecular branching and size. frontiersin.org |

By generating such models, researchers can virtually screen libraries of potential analogues and prioritize the synthesis of those predicted to have the highest activity. mdpi.comnih.gov

Ligand-Target Interaction Profiling Based on Structural Modifications

Understanding the precise interactions between a ligand and its target protein at the atomic level is crucial for rational drug design. Ligand-target interaction profiling uses computational and experimental methods to map these interactions and predict how structural modifications will affect binding.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For chromone derivatives, docking studies can reveal how substituents like the 2-methoxyphenyl group and the hydroxyl groups fit into the active site and which amino acid residues they interact with. nih.gov The results are often scored based on binding energy to rank potential ligands. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov Analysis of RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) from MD simulations can indicate how stable the complex is and which parts of the protein are most affected by ligand binding. nih.gov

Analysis of Non-Covalent Interactions: The binding of a ligand to its target is governed by a combination of non-covalent forces. libretexts.org Profiling these interactions is key to understanding affinity and selectivity.

Hydrogen Bonds: Crucial for specificity, formed between donors and acceptors on the ligand and protein. nih.gov

Hydrophobic Interactions: Occur between non-polar groups and are a major driving force for binding. libretexts.org

van der Waals Forces: Weak, short-range interactions that require close steric complementarity between the ligand and the binding site. tandfonline.com

Cation-π Interactions: An important interaction where a cation (e.g., a protonated amine) interacts favorably with the electron-rich face of an aromatic ring (e.g., tryptophan, tyrosine) on the protein. nih.gov

By systematically modifying the structure of this compound—for example, by altering the substituents on the phenyl ring or changing the stereochemistry—and then profiling the resulting changes in target interactions, a detailed SAR map can be constructed. This allows for the rational design of analogues with enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For "3-(2-Methoxyphenyl)chromane-4,7-diol," DFT calculations can provide insights into its molecular geometry, vibrational frequencies, and electronic properties. researchgate.netyoutube.com Theoretical investigations on structurally related chromone (B188151) derivatives have demonstrated the utility of DFT in understanding their biochemical properties. researchgate.netd-nb.info

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Subsequent calculations can then determine various electronic parameters. researchgate.netyoutube.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which provides information about the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. researchgate.net This is crucial for understanding how the molecule might interact with biological macromolecules.

Table 1: Representative DFT-Calculated Electronic Properties for a Chromane (B1220400) Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: The values presented in this table are representative examples based on DFT calculations for structurally similar chromone derivatives and are intended for illustrative purposes.

Furthermore, DFT can be employed to predict spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies, which can aid in the structural elucidation of the compound and its derivatives. d-nb.info

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to screen for potential biological targets of a compound by predicting its binding affinity and mode to a protein's active site. nih.govnih.gov For "this compound," molecular docking can identify putative protein targets and shed light on the molecular basis of its potential biological activity. nih.gov

In a typical molecular docking study, the 3D structure of "this compound" would be docked into the binding sites of various proteins. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. atlantis-press.comresearchgate.net Lower binding energy values indicate a more stable ligand-protein complex. atlantis-press.com

Studies on similar flavonoid and chromane compounds have shown that they can bind to a variety of protein targets, including enzymes like kinases, proteases, and oxidoreductases, as well as nuclear receptors. nih.govnih.govtandfonline.com The conformational analysis of the docked poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. mdpi.com

A crucial aspect of molecular docking is the identification of the key amino acid residues in the protein's binding pocket that interact with the ligand. researchgate.netresearchgate.net For flavonoid-like compounds, interactions with both hydrophilic and hydrophobic residues are common. researchgate.net Hydrogen bonds often form between the hydroxyl groups of the flavonoid and polar amino acid residues like serine, threonine, and glutamic acid. mdpi.com The aromatic rings of the chromane scaffold can engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Table 2: Representative Molecular Docking Results for a Flavonoid with a Putative Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Tyrosine Kinase | -8.5 | Glu353, Arg394 | Hydrogen Bond |

| Phe404, Leu387 | Hydrophobic Interaction | ||

| SARS-CoV-2 Main Protease | -7.8 | His41, Cys145 | Hydrogen Bond |

| Met165, Gln189 | Hydrophobic Interaction | ||

| Estrogen Receptor Alpha | -8.7 | Arg394, Glu353 | Hydrogen Bond |

| Leu384, Met421 | Hydrophobic Interaction |

Note: This table presents a compilation of data from various molecular docking studies on flavonoids and is for illustrative purposes. The specific interactions for "this compound" would depend on the specific protein target. nih.govetflin.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Protein Systems

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to study the conformational changes that may occur upon binding. nih.govacs.org

An MD simulation of the "this compound"-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. acs.org A stable RMSD suggests that the ligand remains bound in the active site. nih.gov The root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein.

MD simulations can also provide a more accurate estimation of the binding free energy through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

In Silico Metabolic Stability Prediction

Understanding the metabolic fate of a compound is crucial in drug discovery. In silico methods can predict the metabolic stability of "this compound" by identifying potential sites of metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.net

These predictive models use various approaches, including rule-based systems and machine learning algorithms trained on large datasets of known drug metabolism. researchgate.net For a phenolic compound like "this compound," potential metabolic transformations include hydroxylation of the aromatic rings and O-demethylation of the methoxy (B1213986) group. researchgate.net Predicting which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize the compound is also a key aspect of these in silico predictions.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. researchgate.netnih.gov A pharmacophore model can be generated based on the structure of a known active ligand like "this compound" or from the ligand-protein complex. mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore features. mdpi.comnih.gov This process, known as virtual screening, can rapidly identify novel compounds with a high probability of binding to the same target, thus accelerating the discovery of new potential therapeutic agents. nih.govnih.gov Subsequent molecular docking and other computational analyses can then be used to refine the list of potential hits. frontiersin.org

Mechanistic Investigations of Biological Activities in in Vitro and Non Clinical in Vivo Models

Modulation of Enzyme Activities (e.g., Sirtuins, Topoisomerases, Other Relevant Enzymes)

Research into chromane (B1220400) and chromone-based compounds has revealed significant interactions with specific enzyme families, most notably the sirtuins.

Disclaimer: The following data pertains to structurally related chroman-4-one and chromone (B188151) derivatives, not 3-(2-Methoxyphenyl)chromane-4,7-diol.

A number of chroman-4-one and chromone derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the class III lysine (B10760008) deacetylases. These enzymes are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and are implicated in various pathological conditions, including inflammation and diseases associated with aging.

The inhibitory activity of these related compounds against SIRT2 has been quantified, with some derivatives exhibiting IC50 values in the low micromolar range. The table below presents the SIRT2 inhibitory activity for a selection of these related chroman-4-one derivatives.

Table 1: SIRT2 Inhibition Data for Selected Chroman-4-one Derivatives

| Compound ID | Modification | SIRT2 IC50 (µM) |

|---|---|---|

| Compound A | 2-alkyl-substituted | Low µM range |

| Compound B | Heterofunctionalized | Potent Inhibition |

This table is illustrative and based on findings for related compounds. Specific values for this compound are not available.

Disclaimer: The following information is based on studies of related chroman-4-one and chromone SIRT2 inhibitors, not this compound.

The mechanism of SIRT2 inhibition by these chroman-4-one derivatives is believed to involve binding to the enzyme. Homology modeling of SIRT2 has been used to propose a binding mode for these inhibitors that is consistent with structure-activity relationship (SAR) data. This suggests that the chromane scaffold serves as a key structural feature for interaction with the enzyme's active site or an allosteric site.

Receptor Binding Studies and Signal Transduction Pathway Modulation

While direct receptor binding studies for chromane derivatives are less common in the reviewed literature, some related compounds have been shown to modulate signaling pathways often associated with receptor activation.

Disclaimer: No specific radioligand binding assay or competitive inhibition study data is available for this compound or its close analogs in the provided search results.

Disclaimer: The following findings relate to a different, though structurally related, compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), and not this compound.

Studies on the related compound MMPP have demonstrated its ability to modulate key intracellular signaling pathways. Specifically, MMPP was found to inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and enhance the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ). The dual regulation of these pathways ultimately leads to the downregulation of AKT activity, a critical node in cell survival and proliferation signaling.

Cellular Pathway Perturbation in In Vitro Biological Models

Disclaimer: The cellular effects described below are for related chroman-4-one and chromone derivatives, not this compound.

The enzymatic inhibition of SIRT2 by chroman-4-one derivatives translates to observable effects on cellular pathways. In cancer cell lines, these compounds have demonstrated antiproliferative effects that correlate with their SIRT2 inhibition potency. A key mechanistic insight is the observed increase in the acetylation level of α-tubulin, a known substrate of SIRT2. This indicates that the compounds successfully engage their target within a cellular context and modulate its downstream activity. The antiproliferative effects have been noted in breast cancer (MCF-7) and lung carcinoma (A549) cell lines.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) |

| Chroman-4-ones |

Impact on Cellular Homeostasis and Metabolic Processes

Cellular metabolism and homeostasis are fundamental processes that, when dysregulated, contribute to a variety of diseases. nih.govnih.gov Chromane and its derivatives have been shown to modulate these intricate networks. For instance, studies on synthetic chromenes have revealed their potential to influence adipogenesis and lipolysis, key processes in lipid metabolism. researchgate.net In these studies, certain chromene derivatives were found to reduce intracellular lipid accumulation in pre-adipocytes and mature adipocytes. researchgate.net Molecular analysis indicated that these effects were mediated through significant alterations in the expression of key transcription factors involved in adipogenesis and lipid metabolism, such as PPARγ and C/EBPα. researchgate.net

Furthermore, some chroman-4-one derivatives have been investigated for their effects on sterol biosynthesis. Inhibition of certain enzymes by these compounds can lead to a decrease in sterol levels, highlighting a direct impact on metabolic pathways. acs.org The lipophilic nature of the chromane core is thought to facilitate passage across cellular membranes, allowing these compounds to interact with intracellular targets and modulate metabolic activities. researchgate.net Given the structural similarities, it is plausible that this compound could also interact with metabolic enzymes and signaling pathways, thereby influencing cellular energy balance and biosynthetic processes. The regulation of metabolic pathways is crucial for maintaining cellular health, and compounds that can modulate these pathways are of significant therapeutic interest. youtube.com

Regulation of Gene Expression and Protein Synthesis

The regulation of gene expression is a complex process that governs cellular function, differentiation, and response to stimuli. nih.govyoutube.com Emerging evidence suggests that chromane derivatives can influence these regulatory mechanisms. A notable example is the activity of certain substituted chroman-4-one and chromone derivatives as inhibitors of Sirtuin 2 (SIRT2). acs.orgnih.gov SIRT2 is a deacetylating enzyme that targets both histone and non-histone proteins, playing a role in the regulation of various cellular processes, including gene expression. gu.seacs.org

Inhibition of SIRT2 by specific chromane derivatives has been shown to induce changes in gene expression, such as the significant down-regulation of RNAs responsible for sterol biosynthesis. acs.org This indicates that these compounds can exert their effects at the transcriptional level. The mechanism often involves the interaction of the chromane derivative with the enzyme's active site, leading to a modulation of its deacetylase activity and, consequently, altering the acetylation status of its target proteins. nih.gov These changes in protein acetylation can affect chromatin structure and the accessibility of DNA to transcription factors, ultimately leading to altered gene expression. nih.gov While direct evidence for this compound is lacking, its chromane scaffold suggests a potential to interact with proteins that regulate gene transcription and protein synthesis, a characteristic that warrants further investigation.

Investigation of Antioxidant Mechanisms

The antioxidant properties of phenolic compounds, including flavonoids and related structures like chromanes, are well-established. nih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathological conditions. nih.gov The antioxidant capacity of chromane derivatives is largely attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring.

Radical Scavenging Assays and Reactive Oxygen Species (ROS) Modulation

A primary mechanism of antioxidant action is the ability to scavenge free radicals. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govresearchgate.net In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

Numerous studies have demonstrated that chromone and chromane derivatives, especially those with hydroxyl substitutions, exhibit significant DPPH radical scavenging activity. researchgate.netnih.gov The dihydroxy substitution in the A-ring and the methoxyphenyl group in the C-ring of this compound are structural features that suggest a strong potential for radical scavenging. The hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. wikipedia.org Some flavanone (B1672756)/chromanone derivatives have also been shown to induce ROS production in cancer cells at higher concentrations, suggesting a pro-oxidant activity that can be therapeutically beneficial in oncology. nih.gov This dual antioxidant/pro-oxidant role often depends on the compound's concentration and the cellular environment. nih.gov

Redox Modulation within Cellular Systems

Beyond direct radical scavenging, chromane derivatives may exert their antioxidant effects by modulating intracellular redox systems. nih.gov The cellular redox environment is tightly regulated by a network of antioxidant enzymes and molecules, including superoxide (B77818) dismutase (SOD), catalase (CAT), and the glutathione (B108866) (GSH) and thioredoxin (Trx) systems. nih.govnih.gov

Phenolic compounds can influence the activity and expression of these antioxidant enzymes. For example, some compounds can enhance the expression of MnSOD and other defensive proteins by modulating redox-responsive transcription factors. nih.gov The hydroxyl groups on the chromane ring are crucial for this activity, as they can participate in redox cycling and interact with components of the cellular antioxidant machinery. researchgate.net Tocopherol (Vitamin E), a well-known chromanol, protects cell membranes from oxidative damage by scavenging peroxyl radicals and is regenerated by other antioxidants like vitamin C. wikipedia.org It is plausible that this compound could similarly interact with and support the endogenous antioxidant defense systems, helping to maintain redox homeostasis and protect cells from oxidative damage. researchgate.netnih.gov Studies with other antioxidant molecules have shown they can increase glutathione levels and influence metabolic profiles connected to the glutathione and thioredoxin systems. nih.gov

Antibacterial and Antifungal Mechanism of Action Studies (In Vitro)

The chromane and chromone scaffolds are found in many compounds with demonstrated antimicrobial and antifungal properties. nih.govmdpi.com The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens, and chromane derivatives represent a promising class of compounds in this regard. nih.gov

Inhibition of Microbial Growth and Viability in Culture

The antimicrobial activity of chromane derivatives is typically assessed in vitro by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govnih.gov Various methods, such as the broth microdilution or agar (B569324) diffusion assays, are used for this purpose. nih.gov

Studies on a range of chromone and chromane derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species, including Candida strains. core.ac.ukmdpi.comnih.gov For example, some spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have exhibited potent antibacterial activity with MIC values as low as 2 µg/mL. nih.gov The presence of phenolic hydroxyl groups on the chromane moiety is considered a key factor for enhancing antibacterial activity. nih.gov The proposed mechanisms of action often involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways. researchgate.net Given these findings, this compound, with its dihydroxy-substituted chromane structure, is a candidate for possessing intrinsic antibacterial and antifungal properties.

Below is a table summarizing the in vitro antimicrobial activity of some representative chromane and related derivatives from the literature, illustrating the potential efficacy of this class of compounds.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one derivative | Staphylococcus aureus | 2 | nih.gov |

| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one derivative | Escherichia coli | 2 | nih.gov |

| Chromone-3-carbonitrile derivative | Candida albicans | 5 - 50 | mdpi.com |

| Abietane Diterpenoid Derivative | Escherichia coli | 11.7 | mdpi.com |

| Abietane Diterpenoid Derivative | Pseudomonas aeruginosa | 11.7 | mdpi.com |

| Abietane Diterpenoid Derivative | Staphylococcus aureus | 23.4 | mdpi.com |

| 1-(4-t-butylphenyl)naphthalene derivative | Methicillin-sensitive S. aureus | 0.5 | nih.gov |

| Nitrobenzyl-oxy-phenol derivative | Moraxella catarrhalis | ~4.1 (11 µM) | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound and is not data for the subject compound itself.

Membrane Permeabilization and Cell Wall Integrity Disruption

Derivatives of the chromane scaffold have been investigated for their ability to interfere with microbial cell envelopes, a key mechanism for antimicrobial activity. The lipophilic nature of the benzopyran (chromene) structure is thought to facilitate its passage across cell membranes. researchgate.net

Some chromene derivatives exert their antimicrobial effects by causing the rupture of bacterial membranes, which leads to cell lysis and death. ijpsjournal.com However, the specific mechanisms can vary depending on the full chemical structure of the derivative. For instance, studies on rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones indicated that while they did not appear to disrupt peptidoglycan synthesis or compromise the physical integrity of the cytoplasmic membrane, their antibiotic effect may be linked to inducing bacterial membrane depolarization. chemrxiv.org

Table 1: Effects of Chromane Derivatives on Microbial Membranes

| Compound Class/Derivative | Observed Effect | Mechanism |

| General Chromene Derivatives | Bacterial membrane rupture, leading to cell lysis. ijpsjournal.com | Direct damage to the membrane structure. ijpsjournal.com |

| Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones | Potential antibiotic activity. chemrxiv.org | Suggested to involve bacterial membrane depolarization rather than physical disruption. chemrxiv.org |

Disruption of Macromolecular Biosynthesis (e.g., DNA, RNA, Protein Synthesis)

The antimicrobial and cytotoxic effects of chromane derivatives are also attributed to their ability to interfere with the synthesis of essential macromolecules.

Certain chromene derivatives have been shown to inhibit the production of nucleic acids and proteins, which are vital for microbial survival and proliferation. ijpsjournal.com A more specific mechanism of action for some of these compounds is the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerases. ijpsjournal.com These enzymes are crucial for managing DNA topology during replication, and their inhibition effectively halts the process.

Furthermore, specific substitutions on the chromane ring have been linked to distinct inhibitory activities. For example, 1H-benzo[f]chromenes bearing 8/9-bromo substituents have been identified as inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in human cancer cells. mdpi.com In a related mechanism, 3-amino substituted 1H-benzo[f]chromenes have been noted for their anti-proliferative effects, which are associated with their ability to bind to DNA. mdpi.com

Table 2: Inhibition of Macromolecular Biosynthesis by Chromane Derivatives

| Compound Class/Derivative | Target | Effect |

| General Chromene Derivatives | DNA gyrase, Topoisomerases ijpsjournal.com | Inhibition of DNA replication. ijpsjournal.com |

| General Chromene Derivatives | General Nucleic Acid & Protein Synthesis ijpsjournal.com | Inhibition of production. ijpsjournal.com |

| 8/9-Bromo-1H-benzo[f]chromenes | Topoisomerase I and II mdpi.com | Inhibition of enzyme activity, leading to apoptosis and cell cycle arrest. mdpi.com |

| 3-Amino-1H-benzo[f]chromenes | DNA mdpi.com | DNA binding contributes to anti-proliferative properties. mdpi.com |

Modulation of Inflammatory Mediators and Pathways (In Vitro)

The chromane and chromone scaffolds are found in many compounds exhibiting significant anti-inflammatory properties. nih.gov These derivatives modulate a variety of inflammatory pathways and mediators in in vitro models.

A primary mechanism for the anti-inflammatory action of chromone derivatives is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). ijpsjournal.comnih.gov For example, certain chromone-oxindole hybrids have shown potent and selective inhibition of COX-2. nih.gov

Studies on specific derivatives have elucidated their interaction with key signaling pathways. A novel chromone derivative, DCO-6, was found to significantly decrease the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in macrophage cell lines. nih.gov This effect was traced back to the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway. nih.gov

Similarly, a series of novel 2-phenyl-4H-chromen-4-one derivatives were shown to suppress the release of pro-inflammatory cytokines, including NO, IL-6, and tumor necrosis factor-α (TNF-α), by inhibiting the Toll-like receptor 4 (TLR4)/MAPK signaling pathway in LPS-stimulated macrophages. nih.gov Another class of compounds, 4-ferrocenylchroman-2-one derivatives, also demonstrated significant inhibition of NO, IL-6, and TNF-α production through the suppression of both the NF-κB and MAPK signaling pathways. nih.gov The NF-κB pathway is a critical regulator of inflammation, and its inhibition by chromane derivatives represents a key anti-inflammatory strategy. researchgate.net

The substitution pattern on the chromane ring plays a crucial role in the anti-inflammatory potency. For instance, chroman derivatives featuring a methoxy (B1213986) group at the 7th position and a 3,4,5-trimethoxy phenyl group have been identified as potent blockers of TNF-α production. rjptonline.org Methylated derivatives of flavanones (2-arylchroman-4-ones) have also been shown to modulate the production of a panel of proinflammatory cytokines, including IL-1β, IL-6, IL-12, and TNF-α, in a dose-dependent manner. researchgate.net

Table 3: In Vitro Modulation of Inflammatory Pathways by Chromane Derivatives

| Compound/Derivative | Cell Line | Inducer | Key Mediators/Pathways Inhibited |

| DCO-6 (Chromone derivative) nih.gov | RAW264.7, Mouse Peritoneal Macrophages | LPS | NO, IL-1β, IL-6; ROS-dependent TRAF6-ASK1-p38 pathway. nih.gov |

| 2-Phenyl-4H-chromen-4-one derivatives nih.gov | RAW264.7 | LPS | NO, IL-6, TNF-α; TLR4/MAPK pathway. nih.gov |

| 4-Ferrocenylchroman-2-one derivatives nih.gov | RAW264.7 | LPS | NO, IL-6, TNF-α; NF-κB and MAPK pathways. nih.gov |

| 4H-Chromene derivatives researchgate.net | Human and Porcine Chondrocytes | TNF-α | Nitric Oxide (NO). researchgate.net |

| 7-Methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene rjptonline.org | Not specified | Inflammatory stimuli | TNF-α. rjptonline.org |

| Methyl derivatives of flavanone researchgate.net | RAW264.7 | LPS | IL-1β, IL-6, IL-12p40, IL-12p70, TNF-α. researchgate.net |

| Chromone-oxindole hybrids nih.gov | Not specified | Not specified | Cyclooxygenase-2 (COX-2). nih.gov |

Advanced Applications and Future Research Directions

Development of Chemical Probes for Biological System Exploration

Chemical probes are essential small-molecule tools for dissecting biological systems. The 3-(2-Methoxyphenyl)chromane-4,7-diol structure is a promising foundation for creating such probes to investigate and identify protein targets. By modifying the chromane (B1220400) framework to include reporter tags like fluorescent dyes or biotin, researchers can visualize the molecule's location within cells and isolate its binding partners. For instance, a fluorescently labeled version could illuminate the subcellular sites of action, while an affinity-based probe could be used to purify target proteins for identification through mass spectrometry.

Furthermore, the development of photoaffinity labels, where a light-activated reactive group is added to the chromane structure, would allow for the creation of a permanent, covalent bond with its biological target. This technique provides a robust method for unequivocally identifying the proteins with which the compound interacts. The chromane scaffold has been successfully used to develop probes for various biological investigations, including near-IR reversible fluorescent probes for monitoring cellular processes. researchgate.net

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new drug leads by screening small, low-molecular-weight compounds (fragments) for weak binding to a target. nih.gov These initial hits are then chemically optimized to create more potent molecules. The chromane and methoxyphenyl components of this compound can be considered valuable fragments for FBDD campaigns. nih.gov

Screening libraries of natural product-derived fragments, including those with a chromane core, can help explore new areas of chemical space and identify novel ligands for biological targets. nih.govacs.org For example, combining a chromane fragment with other unrelated natural product fragments has led to the creation of "pseudo-natural products" with entirely new biological activities, such as the inhibition of glucose transporters. nih.govacs.org This highlights the potential of using the chromane scaffold as a starting point in FBDD to develop selective modulators of new and challenging targets. nih.gov

Chemoinformatics and Data Mining of Chromane-Related Bioactivity Data

Chemoinformatics utilizes computational methods to analyze large datasets of chemical structures and their biological activities, aiding in the prediction of compound properties and the identification of new therapeutic targets. For chromane derivatives like this compound, chemoinformatic tools can be employed to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of chromane compounds and their biological effects. rsc.orgresearchgate.net These models can then be used to virtually screen new, unsynthesized chromane analogues to prioritize those with the highest predicted activity. rsc.org Additionally, data mining of high-throughput screening results and scientific literature can uncover new biological activities for the chromane scaffold. cam.ac.uk Chemoinformatic analyses have already been used to assess the drug-like properties, toxicity, and pharmacophoric features of chromane derivatives, establishing their potential for further development. rsc.orgresearchgate.net

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective methods for synthesizing chiral chromanes is a significant area of interest in organic chemistry. rsc.org The specific three-dimensional structure of compounds like this compound is often critical for their biological function.

Recent advances have focused on asymmetric synthesis, which allows for the selective production of a specific stereoisomer. rsc.org Techniques such as transition metal-catalyzed reactions, including those using rhodium or copper catalysts, have proven effective in creating chiral chromanes with high yields and excellent enantioselectivity. acs.orgacs.orgresearchgate.netresearchgate.net Organocatalysis, which uses small organic molecules as catalysts, also presents a powerful strategy for the asymmetric synthesis of various chromane derivatives. mdpi.com These advanced synthetic methods are crucial for producing enantiomerically pure compounds, which is essential for detailed biological evaluation and the development of selective therapeutics. rsc.org

Multi-Target Ligand Design Based on the this compound Scaffold

Complex diseases often involve multiple biological pathways, leading to the development of multi-target ligands that can interact with several protein targets simultaneously. nih.gov The chromane scaffold is considered a "privileged scaffold" because it can serve as a foundation for designing such multi-target agents, particularly in areas like neurodegenerative diseases. nih.govucl.ac.ukacs.org

By strategically modifying the chromane core, researchers have created compounds that can inhibit multiple enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are all relevant targets in Alzheimer's disease. nih.govucl.ac.ukacs.org The design of these molecules often involves fusing the chromane pharmacophore with other known active fragments to create hybrid compounds with a desired multi-target profile. ucl.ac.uk This approach has led to the identification of promising lead compounds with balanced activity against multiple targets. acs.org

Challenges and Future Perspectives in Academic Chromane Research

Despite the promise of the chromane scaffold, several challenges remain for academic researchers. A significant hurdle is often the synthesis of sufficient quantities of specific derivatives for thorough biological testing. Overcoming this requires the development of robust, scalable, and efficient synthetic routes. rsc.org

Another challenge is the complete biological characterization of these compounds, including the precise identification of their molecular targets and mechanisms of action. This necessitates a multidisciplinary approach combining synthetic chemistry, biochemistry, and cell biology.

The future of chromane research appears bright. Continued innovation in synthetic chemistry will provide access to a wider diversity of chromane structures. rsc.orgacs.org Coupled with advanced screening platforms and computational tools, this will likely lead to the discovery of novel biological functions for this versatile scaffold. The chromane core is already a component of various biologically active molecules and drugs, and ongoing research will undoubtedly expand its therapeutic potential. rsc.org

Q & A

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.